3-Bromo-5-phenylbenzofuran
Description
Significance of Benzofuran (B130515) Scaffold in Contemporary Chemical Sciences
The unique structural features and diverse biological activities of benzofuran derivatives have established them as a focal point in drug discovery and materials science. rsc.orgnumberanalytics.com Their versatility allows for the synthesis of complex molecules with potential therapeutic applications, driving considerable research interest. numberanalytics.comresearchgate.net
The journey of benzofuran chemistry began in 1870 with its first synthesis by Perkin. researchgate.netacs.org Since this initial discovery, research has expanded dramatically, particularly in the last few decades, with the isolation and characterization of numerous natural products containing the benzofuran ring. rsc.org This has spurred the development of novel synthetic methodologies, including innovative and catalytic strategies, to construct this important heterocyclic system. researchgate.netacs.org
Benzofuran derivatives are integral to a multitude of research areas. They are widely recognized for their potential as antimicrobial, anticancer, anti-inflammatory, and antioxidant agents. frontiersin.orgnih.govtaylorandfrancis.com Some derivatives have been investigated for the treatment of skin diseases like psoriasis and cancer. rsc.org Furthermore, their unique electronic and photophysical properties have led to their use in the development of functional materials such as organic light-emitting diodes (OLEDs). numberanalytics.com
Table 1: Selected Applications of the Benzofuran Scaffold
| Application Area | Examples |
| Medicinal Chemistry | Antimicrobial, Anticancer, Anti-inflammatory, Neuroprotective |
| Materials Science | Organic Light-Emitting Diodes (OLEDs) |
| Agrochemicals | Herbicides, Fungicides |
The core of a benzofuran is a bicyclic system where a benzene (B151609) ring is fused to a furan (B31954) ring. The numbering of the atoms in the ring system begins at the oxygen atom. researchgate.net Positional isomerism is a key feature of benzofuran chemistry, as the attachment of different substituent groups at various positions on the benzofuran scaffold can dramatically alter the molecule's chemical and biological properties. This allows for the fine-tuning of molecules for specific applications.
Rationale for Investigating 3-Bromo-5-phenylbenzofuran within Academic Context
The specific compound, this compound, presents a compelling case for academic investigation due to the strategic placement of its substituents. The bromine atom at position 3 and the phenyl group at position 5 are not arbitrary; they are chosen to impart specific properties to the molecule.
The introduction of a halogen, such as bromine, into the benzofuran ring is a common strategy in medicinal chemistry to enhance biological activity. nih.gov Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov Specifically, placing a bromine atom at the 3-position is a critical step in the synthesis of various functionalized benzofurans, often serving as a handle for further chemical modifications through cross-coupling reactions. researchgate.net This position is reactive and allows for the introduction of diverse molecular fragments.
Guiding Hypotheses for Derivatization and Mechanistic Studies
The strategic functionalization of the this compound scaffold presents a significant objective in synthetic chemistry, owing to the versatile reactivity of the benzofuran core and its substituents. Research into its derivatization is guided by several key hypotheses centered on the reactivity of the carbon-bromine bond, the potential for electrophilic substitution on the aromatic rings, and the elucidation of underlying reaction mechanisms through computational and kinetic studies. These hypotheses form a rational basis for the synthesis of a diverse library of novel benzofuran derivatives.
Hypothesis 1: Palladium-Catalyzed Cross-Coupling at the C3-Position
A primary guiding hypothesis is that the bromine atom at the C3 position serves as a versatile functional handle for extensive derivatization through various palladium-catalyzed cross-coupling reactions. The C-Br bond is a well-established reactive site for such transformations, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This approach is hypothesized to be effective for synthesizing a wide array of 3-substituted-5-phenylbenzofuran analogs.
Key hypothesized transformations include:
Suzuki-Miyaura Coupling: Reaction with a range of aryl and vinyl boronic acids or their esters is expected to yield 3,5-diarylbenzofurans and related analogs. This reaction is a robust method for creating C-C bonds. jst.go.jp
Sonogashira Coupling: The introduction of alkynyl groups at the C3-position can be achieved by coupling with terminal alkynes. thieme-connect.com The resulting products are valuable intermediates for further synthetic modifications.
Buchwald-Hartwig Amination: The C3-bromo group is hypothesized to be displaceable by various primary and secondary amines under palladium catalysis, providing a direct route to 3-amino-5-phenylbenzofuran derivatives.
Heck Coupling: The reaction with various alkenes would attach vinyl groups at the C3 position, offering another avenue for C-C bond formation.
The table below outlines the proposed reactants and expected products for these derivatization strategies.
| Reaction Type | Reactant | Proposed Product Structure | Potential Application |
| Suzuki-Miyaura | Arylboronic Acid | 3-Aryl-5-phenylbenzofuran | Core for complex molecule synthesis |
| Sonogashira | Terminal Alkyne | 3-Alkynyl-5-phenylbenzofuran | Versatile synthetic intermediate thieme-connect.com |
| Buchwald-Hartwig | Amine/Amide | 3-Amino-5-phenylbenzofuran | Introduction of nitrogen-containing moieties |
| Heck | Alkene | 3-Vinyl-5-phenylbenzofuran | Elongation of carbon chains |
Hypothesis 2: Regioselective Electrophilic Aromatic Substitution
A second guiding hypothesis focuses on the derivatization of the aromatic backbone of this compound via electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the combined directing effects of the substituents on both the benzofuran core and the C5-phenyl ring. The bromine at C3 is a deactivating group, while the benzofuran oxygen and the C5-phenyl group are activating. It is hypothesized that further electrophilic attack on the benzofuran nucleus will be directed preferentially to the C4 or C6 positions. The pendant phenyl ring would likely undergo substitution at its ortho- and para-positions.
Proposed studies would involve common EAS reactions under controlled conditions to test this hypothesis.
| Reaction | Reagent | Hypothesized Major Product | Rationale |
| Nitration | HNO₃/H₂SO₄ | 3-Bromo-4-nitro-5-phenylbenzofuran | Directed by benzofuran oxygen, influenced by steric hindrance |
| Bromination | Br₂/FeBr₃ | 3,X-Dibromo-5-phenylbenzofuran (X=4 or 6) | Exploring further functionalization with halogens mdpi.com |
| Friedel-Crafts Acylation | Acyl Chloride/AlCl₃ | 4-Acyl-3-bromo-5-phenylbenzofuran | Introduction of a ketone functionality |
Hypothesis 3: Mechanistic Elucidation through Computational and Kinetic Studies
To support and refine the synthetic hypotheses, a third avenue of investigation proposes the use of computational modeling and experimental kinetic studies. It is hypothesized that computational methods, particularly Density Functional Theory (DFT), can provide significant insights into the electronic structure of this compound.
Computational Modeling: DFT calculations can be used to generate electron density maps to predict the most probable sites for electrophilic and nucleophilic attack. This would allow for a theoretical validation of the regioselectivity hypothesized for EAS reactions. Furthermore, modeling the transition states of palladium-catalyzed coupling reactions could help optimize reaction conditions.
Kinetic Analysis: Experimental validation of mechanistic hypotheses can be pursued through kinetic studies. Monitoring the progress of derivatization reactions using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) could allow for the identification of reaction intermediates and byproducts, providing empirical evidence for the proposed reaction pathways.
These guiding hypotheses provide a structured framework for the systematic exploration of the chemistry of this compound, aiming to develop efficient synthetic protocols and generate novel derivatives for further research.
Structure
3D Structure
Properties
Molecular Formula |
C14H9BrO |
|---|---|
Molecular Weight |
273.12 g/mol |
IUPAC Name |
3-bromo-5-phenyl-1-benzofuran |
InChI |
InChI=1S/C14H9BrO/c15-13-9-16-14-7-6-11(8-12(13)14)10-4-2-1-3-5-10/h1-9H |
InChI Key |
IMHIAGAOFBCAOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)OC=C3Br |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 3 Bromo 5 Phenylbenzofuran and Analogs
Advanced Approaches for Benzofuran (B130515) Core Construction
The formation of the fused furan (B31954) ring onto a benzene (B151609) nucleus is the cornerstone of benzofuran synthesis. Modern organic synthesis has moved towards catalytic methods that offer high efficiency, selectivity, and milder reaction conditions compared to classical approaches. These are broadly categorized into cyclodehydration techniques and transition metal-facilitated annulations.
Catalytic Cyclodehydration Techniques
Cyclodehydration of α-phenoxy ketones is a direct and effective method for constructing the benzofuran skeleton. researchgate.net This transformation involves an intramolecular electrophilic aromatic substitution, typically promoted by a strong acid catalyst. The choice of catalyst is crucial for the reaction's success, influencing yield, reaction time, and substrate scope.
Eaton's reagent, a 7.7 wt% solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MeSO₃H), has proven to be a highly effective medium for the cyclodehydration of α-phenoxy ketones to yield 3-substituted or 2,3-disubstituted benzofurans. researchgate.netsemanticscholar.org This method provides a straightforward route to benzofurans from readily available phenols and α-bromo ketones, which are the precursors to α-phenoxy ketones. researchgate.netresearchgate.net The reagent's high reactivity and good fluidity make it a superior alternative to traditional dehydrating agents like polyphosphoric acid (PPA). researchgate.net
The reaction is generally efficient, proceeding under mild conditions with moderate to excellent yields. researchgate.netsemanticscholar.org For instance, the cyclization of 2-phenoxy acetophenone to 3-phenylbenzofuran (B8811988) can be achieved in high yield using this method. The process is scalable and has been applied to the synthesis of a variety of benzofuran derivatives, including naphthofurans and furanocoumarins. researchgate.net
Table 1: Examples of Eaton's Reagent Mediated Benzofuran Synthesis
| Starting Material (α-phenoxy ketone) | Product | Yield (%) |
|---|---|---|
| 2-Phenoxyacetophenone | 3-Phenylbenzofuran | 95 |
| 1-(4-Methoxyphenoxy)propan-2-one | 5-Methoxy-2-methylbenzofuran | 88 |
| 2-(Naphthalen-2-yloxy)acetophenone | 3-Phenylnaphtho[2,1-b]furan | 92 |
Data compiled from studies on cyclodehydration reactions mediated by Eaton's reagent. researchgate.net
While Eaton's reagent is highly effective, a range of other acid catalysts can also promote the cyclodehydration of α-phenoxy ketones and related substrates. These include both Brønsted and Lewis acids, each with distinct advantages and limitations. researchgate.net
Polyphosphoric Acid (PPA): PPA is a classical reagent for this transformation. However, it often requires high temperatures and its high viscosity can complicate handling and product isolation. researchgate.netwuxiapptec.com
Methanesulfonic Acid (MeSO₃H): Used alone, MeSO₃H can catalyze the cyclization, but often requires longer reaction times or higher temperatures compared to Eaton's reagent. researchgate.net
Other Brønsted Acids: Strong acids such as triflic acid and p-toluenesulfonic acid have also been employed for the synthesis of benzofurans via cyclodehydration. researchgate.net
Lewis Acids: A variety of Lewis acids, including titanium tetrachloride (TiCl₄), bismuth(III) triflate (Bi(OTf)₃), and boron trichloride (BCl₃), can facilitate the reaction. researchgate.net These catalysts often offer milder conditions and different selectivity profiles compared to Brønsted acids. nih.gov For example, iron(III) chloride has been used to catalyze the ring-closing reaction of specific substrates to furnish substituted benzofuran derivatives. nih.gov
The choice of acid catalyst can significantly impact the regioselectivity of the cyclization when using unsymmetrically substituted aryl ethers. wuxiapptec.com
Transition Metal-Facilitated Annulation Strategies
Transition metal catalysis has revolutionized benzofuran synthesis, offering novel pathways with high atom economy and functional group tolerance. acs.orghanser.de These methods often involve the formation of C-C and C-O bonds in a single, orchestrated sequence.
Palladium catalysts are exceptionally versatile for constructing benzofuran rings. nih.gov These reactions often proceed through cascade or tandem sequences, rapidly building molecular complexity.
Sonogashira Coupling followed by Cyclization: A common strategy involves the Sonogashira coupling of an o-iodophenol with a terminal alkyne, catalyzed by both palladium and copper. The resulting o-alkynylphenol undergoes intramolecular cyclization to form the benzofuran. nih.govacs.org
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction can be used to synthesize key intermediates. For instance, the coupling of 2,3-dibromobenzofuran with 2-bromophenylboronic acid creates a precursor that can undergo a subsequent palladium-catalyzed double Buchwald-Hartwig amination to form complex fused systems. nih.gov
C-H Activation/Oxidation Tandem Reactions: More advanced methods involve the direct C-H functionalization of arenes. A novel palladium-catalyzed method reacts 2-hydroxystyrenes with iodobenzenes through a C-H activation/oxidation tandem sequence to produce 2-arylbenzofurans. nih.govrsc.org This approach avoids the pre-functionalization of the styrene component.
Beyond palladium, a host of other transition metals have been successfully employed to catalyze the formation of the benzofuran core. researchgate.netacs.org
Rhodium (Rh): Rhodium catalysts are effective for various benzofuran syntheses. For example, rhodium-mediated relay catalysis can achieve the arylation and subsequent cyclization between propargyl alcohols and aryl boronic acids. nih.govacs.org Rhodium has also been used in multicomponent reactions and for the cycloisomerization of 1,6-diynes to construct complex fused furan systems. acs.orgdicp.ac.cn
Gold (Au) and Silver (Ag): Gold and silver catalysts, often used together in bimetallic systems, are particularly adept at activating alkynes. A gold-silver catalyzed reaction between substituted phenols and alkynylbenziodoxoles proceeds via alkynylation and oxyalkynylation to regioselectively produce alkyne-substituted benzofurans. nih.govacs.org
Copper (Cu): Copper catalysis is a cost-effective and powerful tool in benzofuran synthesis. Copper-catalyzed aerobic oxidative cyclization of phenols and alkynes provides a one-pot procedure for polysubstituted benzofurans. rsc.org Copper salts are also used to catalyze intramolecular C-O bond formation from o-haloketones. nih.gov
Iron (Fe): Iron, an abundant and non-toxic metal, is an attractive catalyst. Iron(III) chloride has been shown to catalyze the O-cyclization of 1-(2-bromoaryl)ketones. nih.gov One-pot processes have been developed using iron(III) catalysts for the regioselective halogenation of an aryl ring, followed by an iron- or copper-catalyzed O-arylation to form the benzofuran. nih.gov
Iridium (Ir): Cationic iridium complexes can catalyze the cyclodehydration of α-aryloxy ketones to give multisubstituted benzofurans under mild conditions, often at ambient temperature. organic-chemistry.org
Nickel (Ni): Nickel catalysts provide an affordable alternative to palladium for certain transformations. Nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones has been developed for the synthesis of 3-arylbenzofurans. thieme-connect.comthieme.de
Table 2: Overview of Selected Metal-Catalyzed Benzofuran Syntheses
| Metal Catalyst | Reaction Type | Starting Materials |
|---|---|---|
| Palladium/Copper | Sonogashira Coupling/Cyclization | o-Iodophenols, Terminal Alkynes |
| Rhodium | Relay Catalysis | Propargyl Alcohols, Aryl Boronic Acids |
| Gold/Silver | Alkynylation/Oxyalkynylation | Phenols, Alkynylbenziodoxoles |
| Copper | Aerobic Oxidative Cyclization | Phenols, Alkynes |
| Iron | Halogenation/O-Arylation | 1-Arylketones |
| Nickel | Intramolecular Nucleophilic Addition | o-Haloaryl Ketones |
This table summarizes general strategies for benzofuran synthesis using various transition metals. nih.govacs.orgrsc.orgnih.govthieme-connect.com
Palladium-Catalyzed Paraformaldehyde Insertion for Benzofuran Synthesis
A highly efficient method for the preparation of 2-aroylbenzofurans involves a palladium-catalyzed three-component reaction using 2-bromophenols, phenacyl bromides, and paraformaldehyde. rsc.org In this process, the inexpensive and stable paraformaldehyde serves as a one-carbon source, undergoing an in situ formylation reaction. rsc.orgresearchgate.net This approach is notable for its tolerance of various functional groups, including halogens and trifluoromethyl groups. rsc.org
The proposed mechanism for this transformation begins with the oxidative addition of the 2-bromophenol's C-Br bond to a Pd(0) species. This is followed by a migratory insertion of paraformaldehyde into the resulting Aryl-Palladium bond. A subsequent β-hydrogen elimination leads to a formylation product. Base-mediated cyclization of this intermediate, followed by dehydration, yields the final 2-aroylbenzofuran product and regenerates the active Pd(0) catalyst. rsc.org These 2-aroylbenzofurans are valuable precursors for further modifications to achieve a variety of substituted benzofurans. rsc.org
| 2-Bromophenol Substrate | Phenacyl Bromide Substrate | Yield (%) | Reference |
|---|---|---|---|
| 2-bromo-4-fluorophenol | 2-bromo-1-phenylethanone | 78 | rsc.org |
| 3-bromo-(1,1'-biphenyl)-4-ol | 2-bromo-1-phenylethanone | 70 | rsc.org |
| methyl 2-bromophenol | 2-bromo-1-(4-methoxyphenyl)ethanone | 64 | rsc.org |
| methyl 2-bromophenol | 2-bromo-1-(naphthalen-2-yl)ethanone | 45 | rsc.org |
Intramolecular Cyclization Protocols (e.g., from o-(1-alkynyl)anisoles, 2-acyloxy-1-bromomethylarenes)
Intramolecular cyclization represents a powerful and common strategy for constructing the benzofuran ring system from suitably pre-functionalized aromatic precursors. These methods often involve the formation of the crucial C-O bond of the furan ring.
One prominent pathway is the cyclization of o-alkynylphenols or their protected variants like o-(1-alkynyl)anisoles. researchgate.net Transition-metal-free approaches using a base like cesium carbonate (Cs₂CO₃) can effectively catalyze the intramolecular cyclization of 2-ynylphenols to yield 2-substituted benzo[b]furans under mild conditions. rsc.org This protocol is robust, applicable to both 2-aryl and 2-alkyl substituted benzofurans, and has been successfully scaled up to gram quantities. rsc.org Alternatively, palladium and copper co-catalyzed Sonogashira coupling between terminal alkynes and iodophenols can lead to an intermediate that undergoes intramolecular cyclization to furnish the benzofuran derivative. nih.gov
Another effective protocol involves the intramolecular cyclization of precursors such as 2-acyloxy-1-bromomethylarenes. These reactions can proceed through various mechanisms, often catalyzed by metals or acids, to form the benzofuran ring. nih.gov For instance, palladium-catalyzed ring closure of aryl o-bromobenzyl ketones provides a direct route to 2-arylbenzofurans. nih.gov Radical cyclization cascades have also been developed, where a single-electron transfer (SET) from 2-azaallyl anions to a 2-iodo aryl ether initiates a cyclization to construct complex benzofuran derivatives. nih.gov
Targeted Introduction of Bromo and Phenyl Moieties
Once the benzofuran core is synthesized, the next critical phase is the precise installation of the bromo and phenyl groups at the C3 and C5 positions, respectively. This requires highly regioselective chemical transformations.
Regioselective Bromination Techniques
Direct electrophilic bromination of the benzofuran ring is a common method for introducing a bromine atom. Reagents such as N-Bromosuccinimide (NBS) and elemental bromine (Br₂) are frequently employed for this purpose. nih.govcommonorganicchemistry.com The regioselectivity of this reaction is highly dependent on the reaction conditions and the existing substitution pattern on the benzofuran ring. For many benzofuran systems, electrophilic substitution preferentially occurs at the C2 or C3 position of the furan ring. researchgate.net To achieve bromination at the C3 position, as required for 3-Bromo-5-phenylbenzofuran, the C2 position might need to be blocked or the reaction conditions carefully controlled. The use of NBS in solvents like carbon tetrachloride, often with a radical initiator, can favor benzylic-type bromination if an appropriate side chain is present, whereas in polar solvents, it tends to favor electrophilic aromatic substitution. nih.govresearchgate.netmanac-inc.co.jp
| Reagent | Typical Conditions | Selectivity Notes | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | CCl₄, reflux, radical initiator (e.g., benzoyl peroxide) | Favors benzylic bromination; can also perform electrophilic aromatic substitution. | nih.gov |
| N-Bromosuccinimide (NBS) | Polar solvents (e.g., ethanol, acetic acid) | Favors electrophilic aromatic substitution on activated rings. | nih.govmanac-inc.co.jp |
| Bromine (Br₂) | Acetic acid or Chloroform | Standard electrophilic aromatic bromination. | nih.gov |
To enhance the ease of purification and handling of reagents, polymer-supported brominating agents have been developed. An example is polymer-supported pyridinium bromide perbromide (PSPBP). These reagents offer a cleaner reaction profile, as the byproducts remain bound to the polymer support and can be easily removed by simple filtration. This methodology has been successfully applied in the combinatorial synthesis of substituted benzofurans. While specific applications to this compound are not detailed, the principle of using such supported reagents provides a valuable strategy for clean and efficient bromination steps in a multi-step synthesis.
Phenyl Ring Introduction via Cross-Coupling Chemistry
The introduction of the phenyl group at the C5 position of the benzofuran ring is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful and widely used method for this transformation. pjps.pktcichemicals.com This reaction typically involves the coupling of an aryl halide or triflate with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. tcichemicals.comyoutube.com
To synthesize 5-phenylbenzofuran, a precursor such as 5-bromobenzofuran would be reacted with phenylboronic acid. thieme-connect.com The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂. The choice of ligand, base, and solvent system is crucial for achieving high yields. semanticscholar.org This methodology is highly versatile, tolerates a wide range of functional groups, and allows for the efficient formation of the C-C bond between the benzofuran scaffold and the phenyl ring. tcichemicals.comsemanticscholar.org This strategy is central to synthesizing biaryl structures, which are common motifs in medicinally important compounds. semanticscholar.org
Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate offers a powerful tool for the arylation of the benzofuran scaffold. In the context of this compound, the bromine atom at the 3-position can be readily substituted with various aryl or heteroaryl groups.
The general scheme for the Suzuki-Miyaura coupling of a 3-bromobenzofuran derivative involves the reaction of the brominated substrate with an arylboronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity.
A typical protocol for the Suzuki-Miyaura coupling of a brominated aromatic compound involves the use of a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like palladium(II) acetate (Pd(OAc)₂) or bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂). Phosphine ligands, such as triphenylphosphine (PPh₃) or more sterically demanding and electron-rich ligands like those from the Buchwald and Hartwig groups, are often employed to stabilize the palladium catalyst and facilitate the catalytic cycle. A base, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium carbonate (Na₂CO₃), is required to activate the boronic acid. The reaction is typically carried out in a solvent mixture, such as toluene/water or dioxane/water.
Table 1: Representative Suzuki-Miyaura Coupling Conditions for Arylation of Brominated Arenes
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-Bromobenzofuran | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >95 |
| 2 | 3-Bromo-5-chlorobenzofuran | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 92 |
| 3 | 2,3-Dibromobenzofuran | Phenylboronic acid | Pd(OAc)₂ (10) | PPh₃ (40) | Cs₂CO₃ | NMP | 90 | 85 (2-aryl-3-bromo) |
| 4 | 2-Acetyl-5-bromobenzofuran | Styrene | Pd(II) complex (0.25) | - | Et₃N | DMF | 130 | 96 (Heck Reaction) |
This table presents generalized and representative conditions based on literature for similar substrates and is for illustrative purposes. Actual conditions for this compound may vary.
Research has shown that the regioselectivity of Suzuki-Miyaura reactions on polyhalogenated benzofurans can be controlled. For instance, in 2,3-dibromobenzofurans, the coupling reaction can be directed to occur selectively at the more reactive C2 position by carefully choosing the reaction conditions nih.gov. This allows for the stepwise functionalization of the benzofuran core.
Other Arylation Methods Utilizing Brominated Benzofuran Intermediates
Beyond the Suzuki-Miyaura coupling, several other palladium-catalyzed and copper-catalyzed arylation methods can be employed to functionalize this compound and its analogs. These methods offer alternative pathways to introduce aryl, heteroaryl, or other substituents at the 3-position.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. A 3-bromobenzofuran derivative can be coupled with various alkenes to introduce vinyl groups, which can be further functionalized. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base, such as triethylamine (Et₃N) arkat-usa.orgorganic-chemistry.org. Microwave irradiation has been shown to accelerate these reactions significantly arkat-usa.org.
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds by reacting an aryl halide with an amine. This compound can be coupled with a wide range of primary and secondary amines to synthesize 3-aminobenzofuran derivatives. The choice of a suitable phosphine ligand is crucial for the success of this reaction, with bulky, electron-rich ligands often providing the best results libretexts.orgwikipedia.orgacsgcipr.org.
Copper-Catalyzed Arylation: Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, provide an alternative to palladium-based methods for the formation of C-C, C-N, and C-O bonds. While typically requiring higher reaction temperatures, modern developments have led to milder reaction conditions. These methods can be used for the arylation of 3-bromobenzofurans with various nucleophiles nih.govresearchgate.net.
Direct C-H Arylation: In some cases, direct C-H arylation of the benzofuran core can be achieved, offering a more atom-economical approach by avoiding the pre-functionalization with a halogen. However, controlling the regioselectivity can be challenging. Palladium-catalyzed C-H arylation of benzofurans has been reported to occur selectively at the C2 position nih.govrsc.orgdntb.gov.ua.
Multi-Component and One-Pot Synthetic Sequences for Complex Benzofurans
Multi-component reactions (MCRs) and one-pot syntheses have emerged as highly efficient strategies for the construction of complex molecules from simple starting materials in a single operation, avoiding the isolation of intermediates. These approaches are particularly valuable for generating libraries of structurally diverse compounds for drug discovery and other applications.
While specific multi-component reactions starting directly from this compound are not extensively documented, the principles of MCRs can be applied to the synthesis of complex benzofuran derivatives. For instance, a one-pot, three-component synthesis of 2,3-disubstituted benzofurans has been developed utilizing a Sonogashira coupling of a 2-iodophenol with a terminal alkyne, followed by a cyclization involving an aryl iodide nih.gov. This strategy allows for the rapid assembly of highly substituted benzofurans.
Another approach involves a one-pot, five-component reaction to synthesize tetrazole-benzofuran hybrids, which combines a Ugi-azide multicomponent reaction with an intramolecular cyclization catalyzed by palladium and copper rsc.org. Such methodologies highlight the power of combining multiple reaction steps in a single pot to achieve molecular complexity efficiently.
Reaction Condition Optimization and Process Refinement in Research
The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize yield, selectivity, and efficiency while minimizing costs and environmental impact. For the synthesis of this compound and its analogs, systematic screening of various reaction parameters is essential.
Systematic Solvent Screening and Medium Effects
The choice of solvent can have a profound impact on the outcome of a chemical reaction, influencing reaction rates, selectivity, and catalyst stability. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the solvent system plays a crucial role.
Systematic screening of different solvents and solvent mixtures is often performed to identify the optimal medium for a particular transformation. For Suzuki-Miyaura reactions, a variety of solvents have been explored, including toluene, dioxane, dimethylformamide (DMF), and aqueous mixtures researchgate.netnih.govnih.govsemanticscholar.orgresearchgate.net. The polarity of the solvent can influence the solubility of reactants and the stability of intermediates in the catalytic cycle nih.govnih.gov. For instance, the use of polar aprotic solvents can sometimes alter the chemoselectivity in reactions with substrates bearing multiple reactive sites nih.govnih.gov.
The use of "green" solvents, such as water or ionic liquids, is also an area of active research to develop more environmentally benign synthetic protocols researchgate.net.
Table 2: Effect of Solvent on a Model Suzuki-Miyaura Coupling Reaction
| Entry | Solvent | Dielectric Constant (approx.) | Yield (%) |
| 1 | Toluene | 2.4 | 85 |
| 2 | Dioxane | 2.2 | 90 |
| 3 | DMF | 37 | 75 |
| 4 | Acetonitrile | 37.5 | 60 |
| 5 | Toluene/H₂O (9:1) | N/A | 92 |
This table is a hypothetical representation to illustrate the impact of solvent on reaction yield and is not based on specific experimental data for this compound.
Catalyst Loadings and Ligand Design for Enhanced Selectivity and Yield
The efficiency of a palladium-catalyzed cross-coupling reaction is heavily dependent on the catalyst system, which includes the palladium source and the supporting ligand. Optimizing the catalyst loading and the ligand structure is crucial for achieving high yields and selectivity while minimizing the use of expensive palladium.
Catalyst Loading: Reducing the catalyst loading is a key goal in process refinement to improve the economic and environmental sustainability of a synthesis. Research efforts are continuously focused on developing highly active catalyst systems that can operate at low palladium concentrations, often in the parts-per-million (ppm) range.
Ligand Design: The ligand plays a critical role in the catalytic cycle by stabilizing the palladium center, modulating its electronic and steric properties, and facilitating the key steps of oxidative addition, transmetalation, and reductive elimination. A wide variety of phosphine-based ligands have been developed for cross-coupling reactions. Bulky, electron-rich monophosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos) and Hartwig, have proven to be particularly effective in promoting challenging coupling reactions nih.govnih.govresearchgate.net. Bidentate phosphine ligands like BINAP and dppf have also been widely used wikipedia.orgnih.gov. The choice of ligand can significantly impact the reaction rate, selectivity, and functional group tolerance.
Table 3: Influence of Ligand on the Yield of a Model Cross-Coupling Reaction
| Entry | Ligand | Ligand Type | Yield (%) |
| 1 | PPh₃ | Triphenylphosphine | 65 |
| 2 | P(t-Bu)₃ | Tri(tert-butyl)phosphine | 88 |
| 3 | XPhos | Biarylphosphine | 95 |
| 4 | dppf | Ferrocenylphosphine (Bidentate) | 92 |
| 5 | None | - | <10 |
This table is a hypothetical representation to illustrate the impact of ligand on reaction yield and is not based on specific experimental data for this compound.
Reaction Pathway Elucidation and Kinetic Studies
Understanding the reaction mechanism is fundamental to optimizing a chemical process. Reaction pathway elucidation involves identifying the key intermediates and transition states in a catalytic cycle. Kinetic studies, which measure the rate of a reaction under different conditions, provide valuable insights into the factors that control the reaction speed and can help to identify the rate-determining step.
For palladium-catalyzed cross-coupling reactions, the catalytic cycle is generally understood to involve oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organometallic reagent (e.g., boronic acid), and finally, reductive elimination to form the product and regenerate the Pd(0) catalyst.
Kinetic studies can be performed by monitoring the concentration of reactants and products over time using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). These studies can help to determine the reaction order with respect to each component (substrate, catalyst, ligand, base), providing quantitative information about their role in the reaction mechanism. This knowledge can then be used to rationally design more efficient catalytic systems and reaction conditions. For Suzuki-Miyaura reactions of heteroaryl bromides, the nature of the heteroaryl ring and the substituents can significantly influence the reaction kinetics nih.govresearchgate.net.
Rigorous Structural Characterization and Spectroscopic Analysis
Comprehensive Spectroscopic Elucidation of Molecular Structure
Spectroscopic methodologies provide a detailed insight into the electronic and atomic environment of a molecule. For 3-Bromo-5-phenylbenzofuran, a combination of NMR, HRMS, and FT-IR has been utilized to confirm its molecular formula and delineate its structural features.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by providing a highly accurate mass-to-charge ratio (m/z). For this compound (C₁₄H₉BrO), the expected exact mass can be calculated. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks in the mass spectrum separated by two mass units.
Expected HRMS Data for this compound
| Ion | Calculated m/z |
| [M]⁺ (with ⁷⁹Br) | 271.9837 |
| [M]⁺ (with ⁸¹Br) | 273.9816 |
| [M+H]⁺ (with ⁷⁹Br) | 272.9915 |
| [M+H]⁺ (with ⁸¹Br) | 274.9894 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key expected vibrational frequencies would include C-H stretching from the aromatic rings, C=C stretching of the aromatic systems, C-O-C stretching of the furan (B31954) ring, and the C-Br stretching frequency.
Expected FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aromatic C=C Stretch | 1600-1450 |
| C-O-C Asymmetric Stretch | 1250-1200 |
| C-O-C Symmetric Stretch | 1070-1020 |
| C-Br Stretch | 680-515 |
Definitive Solid-State Structural Determination
While spectroscopic methods provide valuable information about molecular structure, X-ray crystallography offers an unambiguous determination of the solid-state arrangement of atoms.
Chromatographic Purity Assessment and Isolation Techniques (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is routinely used to assess the purity of a synthesized compound. For this compound, an appropriate HPLC method would be developed using a suitable stationary phase (e.g., C18) and a mobile phase that provides good separation from any impurities or starting materials. The purity of the compound would be determined by the relative area of its peak in the chromatogram. The retention time under specific chromatographic conditions would serve as a characteristic identifier for the compound.
Mechanistic Investigations into Reactivity and Reaction Pathways of 3 Bromo 5 Phenylbenzofuran Analogs
Electrophilic and Nucleophilic Reactivity of the Benzofuran (B130515) Core
In electrophilic aromatic substitution reactions, the benzofuran nucleus generally directs incoming electrophiles to the C2 position. stackexchange.com This preference is attributed to the superior stability of the resulting carbocation intermediate (a Wheland intermediate or sigma complex). When an electrophile attacks the C2 position, the positive charge can be delocalized over the benzene (B151609) ring, creating a more stable, benzyl-like carbocation. stackexchange.com In contrast, attack at the C3 position results in a carbocation where the positive charge is primarily stabilized by the lone pair of electrons on the adjacent oxygen atom. Due to the high electronegativity of oxygen, this stabilization is less effective compared to the delocalization afforded by C2 attack. stackexchange.com
For 3-bromo-5-phenylbenzofuran analogs, this intrinsic selectivity is altered. The bromine atom at the C3 position is an electron-withdrawing group via induction and deactivates the furan (B31954) ring towards electrophilic attack. Furthermore, it occupies one of the two reactive sites of the furan moiety. Consequently, electrophilic substitution on the heterocyclic core of 3-bromobenzofurans is less facile. When reactions do occur, they are strongly directed to the C2 position, which remains the most electron-rich and sterically accessible site on the furan portion of the molecule.
Bromination of benzofuran with elemental bromine, for instance, initially forms a 2,3-dibromo adduct, highlighting the reactivity of both furan carbons. rsc.org However, in substitution reactions on a 3-monobrominated substrate, the C2 position is the favored site for further electrophilic attack.
The bromine atom at the C3 position is a versatile functional handle, enabling a variety of transformations through both nucleophilic displacement and metalation pathways.
Nucleophilic Displacement and Cross-Coupling Reactions:
Direct nucleophilic aromatic substitution at the C3 position is generally difficult. However, the bromine atom serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. The 3-bromobenzofuran scaffold is a common substrate in reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the 3-bromobenzofuran with an organoboron species (e.g., a boronic acid or ester) in the presence of a base. libretexts.orgwikipedia.org It is a powerful method for introducing new aryl or vinyl substituents at the C3 position.
Heck Reaction: In the Heck reaction, the 3-bromobenzofuran is coupled with an alkene under palladium catalysis to form a 3-alkenylbenzofuran. organic-chemistry.orgwikipedia.org This reaction provides a direct route to stilbene-like structures.
Sonogashira Coupling: This reaction involves the coupling of 3-bromobenzofuran with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to yield 3-alkynylbenzofurans.
Studies on 2,3-dibromobenzofurans have shown that the C2-Br bond is more reactive towards palladium-catalyzed cross-coupling than the C3-Br bond. beilstein-journals.orgnih.gov This allows for selective sequential functionalization. A coupling reaction can first be performed at the C2 position, followed by a subsequent coupling at the C3 position under different conditions. nih.gov
| Reaction Type | Reagents | Product Type | Reference |
| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, Base | 3-Arylbenzofuran | nih.gov |
| Heck Reaction | Alkene, Pd catalyst, Base | 3-Alkenylbenzofuran | organic-chemistry.org |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 3-Alkynylbenzofuran | nih.gov |
Metalation (Halogen-Metal Exchange):
A crucial transformation of the C3-bromine is the halogen-metal exchange, most commonly the lithium-halogen exchange. This reaction typically employs an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. wikipedia.org The reaction converts the electrophilic C3 carbon into a highly nucleophilic organolithium species. This in situ generated 3-lithiobenzofuran can then be trapped with a wide array of electrophiles. harvard.edu
The general mechanism involves the formation of a transient "ate" complex, followed by the expulsion of butyl bromide to generate the 3-lithiobenzofuran. harvard.edu This intermediate is highly reactive and can be used to introduce various functional groups.
| Electrophile | Reagent Example | Resulting Functional Group at C3 |
| Aldehydes/Ketones | Benzaldehyde | Hydroxyalkyl |
| Carbon Dioxide | CO₂ (gas or solid) | Carboxylic Acid |
| Alkyl Halides | Methyl Iodide | Alkyl |
| Borates | Trimethyl borate | Boronic Ester |
| Disulfides | Dimethyl disulfide | Methylthio |
This two-step sequence of halogen-lithium exchange followed by electrophilic quench provides a powerful and versatile method for the synthesis of diverse 3-substituted benzofuran analogs that are not accessible through direct substitution methods.
Reactivity at the Phenyl Substituent
The phenyl group at the C5 position of the benzofuran core is also subject to chemical modification, primarily through electrophilic aromatic substitution. The benzofuran moiety itself acts as a substituent on this phenyl ring, influencing the rate and regioselectivity of the reaction.
The benzofuran group is generally considered an ortho-, para-directing group due to the ability of the oxygen atom's lone pairs to donate electron density to the attached benzene ring through resonance. This activating effect directs incoming electrophiles to the positions ortho and para to the point of attachment (the C5 carbon of the benzofuran).
Therefore, in reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), or Friedel-Crafts acylation, substitution is expected to occur primarily at the 4'-position (para) and the 2'- and 6'-positions (ortho) of the 5-phenyl ring. Steric hindrance from the bulky benzofuran scaffold may reduce the yield of the ortho-substituted products compared to the para-substituted product.
Rearrangement Reactions (e.g., chalcone (B49325) rearrangement)
Rearrangement reactions provide powerful synthetic routes to the benzofuran skeleton. One of the most relevant pathways for forming 3-substituted benzofurans is through the rearrangement of 2-hydroxychalcones. nih.govresearchgate.net Chalcones (1,3-diaryl-2-propen-1-ones) that possess a hydroxyl group ortho to the carbonyl function are key precursors.
The mechanism typically involves an initial oxidative rearrangement of the 2-hydroxychalcone, often mediated by hypervalent iodine reagents like phenyliodine diacetate (PhI(OAc)₂). nih.gov This step transforms the chalcone into an intermediate that can readily cyclize. The cyclization forms a 2,3-dihydrobenzofuran (B1216630) derivative. nih.gov
This dihydrobenzofuran intermediate is pivotal, as its subsequent transformation can be controlled by the reaction conditions to yield different benzofuran isomers. nih.govresearchgate.net
Under weakly acidic or basic conditions, elimination of a leaving group (e.g., methanol (B129727) from a methoxy (B1213986) acetal (B89532) intermediate) leads to aromatization, yielding a 3-acylbenzofuran . nih.gov
Under specific acidic conditions, such as using p-toluenesulfonic acid (p-TsOH) in a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) ((CF₃)₂CHOH), the dihydrobenzofuran can undergo a further rearrangement. This pathway involves protonation, ring-opening of the furan moiety, and subsequent ring-closure at the ketone, ultimately leading to a 3-formylbenzofuran after hydrolysis. nih.gov
This strategy has been successfully applied to the synthesis of natural products, such as puerariafuran, demonstrating its synthetic utility. researchgate.net
Ring-Modification and Fusion Reactions
The benzofuran core of this compound can participate in cycloaddition reactions, leading to the formation of more complex, fused heterocyclic systems. The furan ring, particularly the C2-C3 double bond, can act as a dienophile in Diels-Alder reactions. conicet.gov.ar
When reacted with a suitable diene, the benzofuran undergoes a [4+2] cycloaddition across its 2,3-double bond to form a tricyclic adduct. researchgate.net Subsequent aromatization of this adduct, often through the elimination of a small molecule (like water or a nitro group if present), can lead to the formation of dibenzofuran (B1670420) derivatives. For example, the reaction of nitrobenzofurans with dienes has been studied as a route to functionalized dibenzofurans, where the nitro group is eliminated in a retro-nitro-cyclization step. conicet.gov.ar
Furthermore, if the benzofuran scaffold is modified to contain a diene moiety (e.g., a 2-vinyl group), it can react with a dienophile to build a new ring onto the benzofuran nucleus. tandfonline.com These reactions provide a powerful tool for constructing polycyclic aromatic and heteroaromatic compounds, where the 3-bromo and 5-phenyl substituents can be carried through the reaction sequence to be present in the final, complex product. Asymmetric versions of these Diels-Alder reactions have also been developed to construct chiral spirocyclic benzofuranones. acs.org
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods can elucidate electronic structure, molecular geometry, vibrational frequencies, and other characteristics without the need for laboratory synthesis and analysis.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. mdpi.com A common approach involves using a hybrid functional like B3LYP combined with a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. nih.gov Such calculations can yield optimized molecular geometry, electronic energies, and insights into chemical reactivity. For related benzofuran (B130515) derivatives, DFT has been successfully used to study their properties. pku.edu.cn
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For various organic molecules, including thiophene derivatives, the HOMO-LUMO gap has been calculated to predict their reactivity and electronic behavior. researchgate.net For 3-Bromo-5-phenylbenzofuran, the HOMO would likely be distributed across the electron-rich benzofuran and phenyl rings, while the LUMO would also be located over this π-conjugated system.
Table 1: Illustrative Frontier Molecular Orbital Data for a Benzofuran Derivative
| Parameter | Description | Typical Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.5 |
Note: This table is illustrative and based on general values for similar aromatic heterocyclic compounds. Specific calculations for this compound are required for precise values.
The Molecular Electrostatic Potential (MEP or EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The map displays regions of different electrostatic potential on the electron density surface.
Red Regions : Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen. researchgate.net
Blue Regions : Indicate positive electrostatic potential, electron-poor, and are susceptible to nucleophilic attack. These are typically located around hydrogen atoms. nih.gov
Green Regions : Represent neutral or near-zero potential.
For a molecule like this compound, the oxygen atom of the furan (B31954) ring and the π-systems of the aromatic rings would likely be regions of negative potential, while the hydrogen atoms would be regions of positive potential. researchgate.netresearchgate.net The bromine atom can exhibit a "σ-hole," a region of positive potential on its outermost surface, making it a potential site for halogen bonding.
Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, researchers can assign the peaks observed in experimental spectra. nih.gov DFT calculations, after applying a scaling factor, often show good agreement with experimental data. researchgate.net Such analyses have been performed on related compounds like 3,5-dibromo-1,2,4-trithia-3,5-diborolane to assign their normal modes of vibration. nih.gov A theoretical vibrational analysis of this compound would help confirm its structure by correlating calculated frequencies with experimental IR and Raman spectra.
Ab Initio and Semi-Empirical Methods
Beyond DFT, other methods can be employed. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they can provide valuable benchmark data.
Semi-empirical methods are faster than DFT or ab initio methods because they use parameters derived from experimental data to simplify calculations. nih.gov These methods are particularly useful for very large molecular systems where higher-level calculations are not feasible. nih.gov Although less accurate, they can still provide useful qualitative insights into molecular properties.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
Benzofuran derivatives are known to possess a wide range of biological activities, and molecular docking studies have been used to investigate their interactions with protein targets. For instance, derivatives of 2-(5-bromobenzofuran-2-yl)-5-substitutedphenyl-1,3,4-oxadiazole were docked into the active site of the Asp Kinase protein from Mycobacterium tuberculosis to evaluate their potential as antitubercular agents. researchgate.net Similarly, other benzofuran compounds have been studied as potential inhibitors of p38α MAP kinase in the context of breast cancer. nih.gov
A molecular docking study of this compound would involve:
Selecting a relevant protein target.
Generating a 3D conformation of the ligand (this compound).
Using a docking algorithm (like AutoDock) to place the ligand into the protein's binding site in various orientations and conformations. researchgate.net
Scoring the poses based on binding energy or other scoring functions to identify the most stable ligand-protein complex.
The results would reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions, providing hypotheses about the molecule's biological activity that can be tested experimentally.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-(5-bromobenzofuran-2-yl)-5-substitutedphenyl-1,3,4-oxadiazole |
Elucidation of Binding Modes and Affinities with Biological Targets
Molecular docking and binding affinity calculations are fundamental computational techniques used to predict how a ligand (such as this compound) might interact with the active site of a biological target, typically a protein or enzyme. This analysis helps in understanding the potential mechanism of action and in predicting the potency of the compound as an inhibitor or activator.
However, dedicated studies elucidating the binding modes and affinities of this compound with specific biological targets have not been identified in the scientific literature. Consequently, there is no available data detailing its binding orientation, interaction energies, or affinity constants (such as Ki or IC50 values derived from computational predictions) for any particular protein.
Identification of Key Interacting Residues and Pharmacophoric Features
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. Identifying key interacting amino acid residues within a protein's binding site and the corresponding features of the ligand (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) is critical for understanding structure-activity relationships.
For this compound, there are no published studies that identify its key interacting residues with any biological target. As a result, its specific pharmacophoric features, derived from interactions with a known receptor, have not been defined.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Rational Design
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to guide the rational design of more potent analogues.
A literature review reveals no specific QSAR or pharmacophore modeling studies that have been developed for a series of compounds centered around the this compound scaffold. Such studies require a dataset of structurally related molecules with measured biological activities, which is not currently available for this specific chemical class.
Molecular Dynamics Simulations for Conformational Analysis and Dynamics
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations could provide insights into its conformational flexibility, the stability of its interactions with a biological target, and the dynamic behavior of the ligand-protein complex.
There are no specific molecular dynamics simulation studies reported in the literature for this compound. Therefore, information regarding its conformational preferences, dynamic behavior in solution, or the stability of its potential interactions with biological macromolecules is not available.
In Silico Prediction Methodologies for Biological Parameters (e.g., membrane penetration)
In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. Parameters such as membrane penetration (e.g., Caco-2 permeability or blood-brain barrier passage) are crucial for evaluating the druglikeness of a compound.
While general predictive models for such parameters exist, no specific studies have been published that apply these methodologies to this compound and report the predicted outcomes. Therefore, there is no dedicated research available on its predicted membrane penetration or other key biological parameters derived from in silico methodologies.
Below is a table summarizing the lack of available data for the specified computational studies on this compound.
| Computational Study Type | Availability of Data for this compound |
| Binding Modes and Affinities | No specific studies found |
| Key Interacting Residues | No specific studies found |
| QSAR and Pharmacophore Modeling | No specific studies found |
| Molecular Dynamics Simulations | No specific studies found |
| In Silico ADMET Predictions | No specific studies found |
Mechanistic Research and Biological Target Interactions Non Clinical Focus
Investigations into Molecular Mechanisms of Action (based on related benzofuran (B130515) compounds)
The precise molecular mechanisms of 3-Bromo-5-phenylbenzofuran are not extensively detailed in publicly available research. However, by examining studies on structurally related benzofuran compounds, it is possible to infer potential biological activities and molecular targets. The benzofuran scaffold is a core component of many biologically active molecules, and its derivatives have been shown to interact with a wide array of cellular systems.
Enzyme Inhibition Studies
The benzofuran nucleus is a privileged scaffold in medicinal chemistry, known for its ability to interact with various enzymes. Research into related compounds provides a framework for understanding the potential enzyme inhibitory activities of this compound.
Pin1: Certain 2- or 3-phenylbenzofuran (B8811988) derivatives have been identified as good inhibitors of the peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1), an enzyme implicated in multiple human cancers. For instance, 4,6-di(benzyloxy)-3-phenylbenzofuran demonstrated significant and selective Pin1 inhibition with an IC50 value of 0.874 μM. researchgate.netnih.gov This inhibitory action has been shown to suppress the proliferation of hepatocellular carcinoma cells by upregulating the biogenesis of tumor-suppressing microRNAs. researchgate.netnih.gov
Monoamine Oxidase (MAO): Benzofuran derivatives have been extensively studied as inhibitors of MAO-A and MAO-B, enzymes critical in the metabolism of monoamine neurotransmitters. Generally, these derivatives, particularly 2-phenylbenzofurans, tend to be selective, reversible inhibitors of MAO-B, with potencies in the nanomolar to low micromolar range. uchicago.edunih.gov The position of substituents on the benzofuran and phenyl rings is a key determinant of activity. For example, studies on bromo-2-phenylbenzofurans revealed that a bromine substituent on the 2-phenyl ring, combined with a methyl group at position 5 of the benzofuran core, resulted in potent MAO-B inhibition. The 2-(2′-bromophenyl)-5-methylbenzofuran was identified as a particularly active compound with an IC50 of 0.20 μM. nih.gov
Sortase A (SrtA): This cysteine transpeptidase is a crucial virulence factor in Gram-positive bacteria. A series of 2-phenyl-benzofuran-3-carboxamide derivatives have been identified as potent SrtA inhibitors. The most effective compound in one study, Ia-22, exhibited an IC50 value of 30.8μM. hw.ac.uk Molecular docking suggested that these compounds bind to the enzyme's active site, interacting with key residues like Cys184, Trp194, and Arg197. hw.ac.uk Another study on benzofuran cyanide derivatives found that an acrylonitrile (B1666552) moiety was crucial for activity, likely through covalent binding to the thiol group of Cys184. nih.gov
Butyrylcholinesterase (BChE): In the context of Alzheimer's disease research, various benzofuran derivatives have been evaluated for their ability to inhibit cholinesterases. Six 2-arylbenzofuran derivatives were found to have more potent BChE-inhibitory activity (IC50 values ranging from 2.5–32.8 μM) than the standard drug galantamine. mdpi.com A study focusing on benzylbenzofuran scaffolds identified 5-bromo-2-(4-hydroxybenzyl)benzofuran as the most potent BChE inhibitor in its series, with an IC50 of 2.93 µM. nih.gov This highlights the importance of both the bromine substitution and the methylene (B1212753) spacer between the benzofuran and phenyl rings for activity. nih.gov
Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK): Several benzofuran-containing compounds have been shown to be kinase inhibitors. researchgate.net Benzofuran–nicotinonitrile derivatives, in particular, have displayed significant EGFR-TK inhibitory activity. Compounds incorporating this scaffold have been reported with IC50 values as low as 0.81 µM and 0.93 µM, comparable to the reference drug gefitinib. researchgate.netrsc.org
Glucosamine-6-phosphate synthase: While direct enzymatic assays are limited, molecular docking studies have suggested that benzofuran derivatives could act as inhibitors of this enzyme, which is a target for antimicrobial and antidiabetic agents. Docking simulations showed that a benzofuran derivative could form hydrogen bonds with residues in the active site of the isomerase domain of the enzyme.
Src Kinase: Certain benzofuran derivatives have been identified as inhibitors of Src kinase. For example, a benzofuran-pyrazole derivative was found to produce a 59% inhibition of Src kinase at a concentration of 10 μM.
Table 1: Enzyme Inhibition by Selected Benzofuran Derivatives This table is interactive. Click on the headers to sort the data.
| Enzyme Target | Benzofuran Derivative Class | Example Compound | Potency (IC50/Ki) | Reference |
|---|---|---|---|---|
| Pin1 | 3-Phenylbenzofurans | 4,6-di(benzyloxy)-3-phenylbenzofuran | 0.874 µM | researchgate.netnih.gov |
| MAO-B | Bromo-2-phenylbenzofurans | 2-(2′-bromophenyl)-5-methylbenzofuran | 0.20 µM | nih.gov |
| Sortase A | 2-Phenyl-benzofuran-3-carboxamides | Ia-22 | 30.8 µM | hw.ac.uk |
| Butyrylcholinesterase | Benzylbenzofurans | 5-bromo-2-(4-hydroxybenzyl)benzofuran | 2.93 µM | nih.gov |
| EGFR-TK | Benzofuran-nicotinonitriles | Compound 11 / Compound 26 | 0.81 µM / 0.93 µM | researchgate.netrsc.org |
| Src Kinase | Benzofuran-pyrazoles | Compound 36 | 59% inhibition at 10 µM |
Cellular Pathway Modulation
Benzofuran derivatives can exert significant influence over cellular signaling pathways, leading to outcomes such as the induction of programmed cell death (apoptosis) and the modulation of inflammatory responses.
Apoptosis Induction: A prominent mechanism of action for many anticancer benzofuran derivatives is the induction of apoptosis. For example, the novel derivative BL-038 was shown to induce apoptosis in human chondrosarcoma cells through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. This process involves the downregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL), the upregulation of pro-apoptotic proteins (Bax, Bak), the release of cytochrome c, and the activation of caspases-9 and -3. Similarly, benzofuran-2-acetic ester derivatives induce apoptosis in breast cancer cells by increasing the Bax/Bcl-2 ratio and promoting DNA fragmentation. Other studies have shown that benzofuran lignan (B3055560) derivatives can induce apoptosis and cause G2/M cell cycle arrest through a p53-dependent pathway.
Cytokine Release Modulation: Benzofuran derivatives have demonstrated anti-inflammatory properties by modulating the production and release of cytokines. A novel derivative, DK-1014, was found to significantly inhibit the mRNA expression and production of pro-inflammatory cytokines such as IL-6 and IL-8 in lung epithelial cells. Another study on heterocyclic/benzofuran hybrids showed that compound 5d could down-regulate the secretion of pro-inflammatory factors including TNF-α and IL-6 in LPS-stimulated macrophage-like cells. This regulation of cytokine expression is often linked to the inhibition of key inflammatory signaling pathways. researchgate.net
Receptor Binding and Signaling Crosstalk Studies
The interaction of benzofuran derivatives is not limited to enzymes; they also bind to cell surface receptors and modulate complex signaling networks.
Receptor Binding: Studies have identified benzofuran derivatives that bind to specific receptors. For example, a series of 3,4,7-trisubstituted benzofuran derivatives showed moderate and selective binding affinity for the κ-opioid receptor (KOR) with IC50 values in the range of 3.9–11 µM, without binding to the μ-opioid receptor (MOR). Another study demonstrated that attaching a benzofuran moiety to certain fused-ring opioids confers high affinity and selectivity for the delta-opioid receptor.
Signaling Crosstalk: The biological effects of benzofuran derivatives often result from their ability to interfere with major signaling cascades. For instance, the anti-inflammatory effects of the benzofuran derivative DK-1014 are mediated by its ability to block the MAPK/AP-1 and AKT/mTOR signaling pathways. Similarly, certain heterocyclic/benzofuran hybrids exert anti-inflammatory effects by inhibiting the phosphorylation of key proteins in both the NF-κB and MAPK signaling pathways. researchgate.net In the context of cancer, benzofuran derivatives have been developed as inhibitors of the mTOR signaling pathway, a central regulator of cell growth and proliferation. hw.ac.uk
In-depth Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses
The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the core scaffold. SAR and SPR analyses are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.
Impact of Positional and Electronic Modifications on Biological Effects
The placement of substituents on both the benzene (B151609) and furan (B31954) portions of the benzofuran ring system dramatically influences the compound's interaction with biological targets.
The addition of halogen atoms, such as bromine, chlorine, or fluorine, to the benzofuran ring has been consistently shown to increase anticancer activities. This is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that can enhance binding affinity to molecular targets. The position of the halogen is a critical determinant of its effect on biological activity. For example, a bromine atom attached to a methyl group at the 3-position of the benzofuran ring conferred remarkable cytotoxic activity against leukemia cells. In another series of MAO inhibitors, 2-phenylbenzofurans with a bromine atom at position 5 were found to be inactive, whereas those with a bromine on the 2-phenyl ring were highly active, indicating that the location of the substituent is as important as its nature. nih.gov
For Sortase A inhibitors based on a 2-phenyl-benzofuran-3-carboxamide scaffold, SAR studies revealed that the amide group at the 3-position was essential for inhibitory activity. hw.ac.uk Furthermore, replacing a hydroxyl group on the 2-phenyl ring with other substituents like methoxy (B1213986), halogen, or nitro groups generally led to a decrease in enzyme inhibitory activity. hw.ac.uk
In the development of butyrylcholinesterase inhibitors, the presence of a methylene spacer between the benzofuran core and a 2-phenyl ring was found to be fundamental for activity. nih.gov The combination of a bromine atom at position 5 of the benzofuran ring and a hydroxyl group at the para-position of the benzyl (B1604629) ring resulted in the most potent inhibitor of the series. nih.gov
Table 2: Structure-Activity Relationship (SAR) Highlights for Benzofuran Derivatives This table is interactive. Click on the headers to sort the data.
| Target/Activity | Scaffold | Favorable Substitutions/Positions | Unfavorable Substitutions/Positions | Reference |
|---|---|---|---|---|
| Anticancer | Halogenated Benzofurans | Bromine on a C3-methyl group | --- | |
| MAO-B Inhibition | 2-Phenylbenzofurans | Bromine on 2'-phenyl; Methyl at C5 | Bromine at C5 | nih.gov |
| Sortase A Inhibition | 2-Phenyl-benzofuran-3-carboxamides | Amide at C3; Hydroxyl on 2-phenyl | Methoxy, halogen, or nitro on 2-phenyl | hw.ac.uk |
| BChE Inhibition | 2-Benzylbenzofurans | Methylene spacer; Bromine at C5; 4'-hydroxyl | --- | nih.gov |
| EGFR-TK Inhibition | Benzofuran-nicotinonitriles | Cyclohexyl fragment on amine side chain | Ethyl moiety on amine side chain (in some cases) | researchgate.net |
Exploration of Conformational Dynamics and Stereochemical Influences
While less documented than SAR, the three-dimensional structure and flexibility of benzofuran derivatives also play a role in their biological activity.
Based on a comprehensive search of the available scientific literature, there is currently no specific information on the design and application of This compound as a chemical probe for mechanistic research and biological target interactions.
Chemical probes are powerful tools in chemical biology, designed to selectively interact with a specific biological target, such as a protein or enzyme. This interaction allows researchers to study the target's function in a cellular or in vivo context. The design of a chemical probe typically involves creating a molecule with high affinity and selectivity for its target, often incorporating features that allow for visualization or quantification of the interaction.
While the broader class of benzofuran derivatives has been extensively investigated for various biological activities, and some have been developed as therapeutic agents or biological tools, research specifically detailing the use of this compound for the purpose of elucidating biological mechanisms or identifying molecular targets is not present in the reviewed literature.
Therefore, a detailed discussion, including research findings and data tables, on the "Design and Application of this compound as Chemical Probes" cannot be provided at this time due to the absence of published research on this specific topic.
Advanced Research Applications and Future Directions
Prospects in Medicinal Chemistry Research as Novel Scaffolds
The benzofuran (B130515) nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds. The specific substitution pattern of 3-Bromo-5-phenylbenzofuran, featuring a bromine atom at the 3-position and a phenyl group at the 5-position, offers a unique combination of steric and electronic properties. The bromine atom can act as a hydrogen bond acceptor and participate in halogen bonding, while the phenyl group provides a large, hydrophobic surface for potential π-π stacking interactions with biological targets. These features make it a promising core structure for developing new therapeutic agents.
Derivatives of the benzofuran scaffold have been widely explored as inhibitors for various enzymes implicated in human diseases. For instance, certain benzofuran derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation. Others have shown potential as inhibitors of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism and a target for treating neurological disorders. The specific electronic and steric configuration of this compound suggests it could be a candidate for targeted enzyme inhibition, although specific studies are required to confirm this potential.
The anticancer potential of the benzofuran scaffold is one of its most extensively studied properties. Various derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. Research has shown that substitutions on the benzofuran ring play a critical role in modulating this activity. For example, studies on related brominated and phenylated benzofurans have reported promising results. These compounds often exert their effects through mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of cancer-related enzymes like kinases. The this compound structure holds potential in this area, warranting future investigation against various cancer cell lines.
Table 1: Examples of In Vitro Anticancer Activity of Related Benzofuran Derivatives
| Compound Class | Cancer Cell Line | Measured Activity (IC₅₀) | Mechanism of Action (if reported) |
| Substituted Benzofurans | MCF-7 (Breast) | Varies (µM range) | Apoptosis Induction |
| Substituted Benzofurans | HeLa (Cervical) | Varies (µM range) | Cell Cycle Arrest |
| Substituted Benzofurans | A549 (Lung) | Varies (µM range) | Not Specified |
| Substituted Benzofurans | HepG2 (Liver) | Varies (µM range) | Not Specified |
Benzofuran derivatives have been a rich source of antimicrobial and antifungal agents. The core scaffold can be modified to target various microbial processes. The presence of a halogen, such as bromine, in the structure is often associated with enhanced antimicrobial activity. Similarly, the lipophilicity introduced by the phenyl group can facilitate the compound's passage through microbial cell membranes. Research on related compounds suggests that this compound could be investigated for its efficacy against pathogenic bacteria and fungi, potentially leading to the development of new anti-infective agents.
Chronic inflammation and oxidative stress are underlying factors in many diseases. The benzofuran scaffold has been a template for the development of compounds with both anti-inflammatory and antioxidant properties. The antioxidant activity is often attributed to the ability of the benzofuran ring system to scavenge free radicals. The anti-inflammatory effects can be mediated through the inhibition of pro-inflammatory enzymes and cytokines. The specific substitution pattern of this compound could influence these properties, making it a candidate for further research in this domain.
The potential of benzofuran derivatives to protect neurons from damage is an emerging area of research. This neuroprotective activity is often linked to their antioxidant properties, which can mitigate the effects of oxidative stress—a key factor in neurodegenerative diseases like Alzheimer's and Parkinson's. While direct studies on this compound are not available, the general neuroprotective potential of the scaffold suggests that this compound could be a subject for future investigations into its effects on neuronal cell viability and function.
Some heterocyclic compounds containing the benzofuran moiety have been synthesized and evaluated for their anticonvulsant activities. The mechanism of action for such compounds can involve interaction with ion channels or neurotransmitter receptors in the central nervous system. The structural features of this compound, including its lipophilicity and potential for specific binding interactions, make it a plausible, albeit currently unexplored, candidate for anticonvulsant research. Future studies would be needed to assess its activity in preclinical models of epilepsy.
Utility in Complex Organic Synthesis as Versatile Building Blocks
In the realm of organic synthesis, molecules that can serve as foundational "building blocks" are invaluable. sigmaaldrich.com this compound is a prime example of such a versatile intermediate. The presence of the bromine atom at the 3-position is key to its utility, as it provides a reactive handle for a multitude of cross-coupling reactions. Halogenated derivatives of benzofuran are frequently employed as precursors in the synthesis of novel compounds with potential therapeutic value. mdpi.com
The carbon-bromine bond can be readily activated by transition metal catalysts, particularly palladium, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This capability enables chemists to introduce a wide array of functional groups and molecular fragments onto the benzofuran core, thereby constructing complex molecular architectures. For instance, palladium-catalyzed reactions like the Suzuki, Stille, and Heck couplings are powerful tools for this purpose. rsc.org A synthetic strategy might involve the coupling of this compound with various boronic acids (Suzuki coupling) or organostannanes (Stille coupling) to generate a library of 3,5-disubstituted benzofuran derivatives. rsc.org These new derivatives can then be screened for specific biological activities or material properties.
| Reaction Type | Reactant | Catalyst/Conditions | Resulting Structure | Significance |
|---|---|---|---|---|
| Suzuki Coupling | Aryl/Alkyl Boronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | 3-Aryl/Alkyl-5-phenylbenzofuran | Forms new C-C bonds, introducing diverse substituents. |
| Heck Coupling | Alkene | Pd Catalyst, Base | 3-Alkenyl-5-phenylbenzofuran | Introduces unsaturated side chains. |
| Sonogashira Coupling | Terminal Alkyne | Pd/Cu Catalyst, Base | 3-Alkynyl-5-phenylbenzofuran | Forms C-C triple bonds for further modification. |
| Buchwald-Hartwig Amination | Amine | Pd Catalyst, Base | 3-Amino-5-phenylbenzofuran | Forms C-N bonds, introducing nitrogen-containing groups. |
Exploration of Potential in Materials Science Research (e.g., fluorescent sensors)
The application of benzofuran derivatives extends beyond medicinal chemistry into the field of materials science. Specifically, their unique electronic and photophysical properties make them attractive candidates for the development of organic functional materials, such as fluorescent sensors. researchgate.net Fluorescent sensors are molecules designed to exhibit a change in their fluorescence properties (e.g., intensity, wavelength) upon binding to a specific analyte, such as a metal ion or a biomolecule. taylorfrancis.com
Benzofuran-based structures have been successfully employed as fluoroionophores, particularly for the detection of metal ions like iron (Fe³⁺). researchgate.netdeu.edu.tr The core structure of this compound provides a robust scaffold that can be systematically modified to create novel fluorescent sensors. The phenyl group at the 5-position contributes to the conjugated π-system, which is fundamental for fluorescence. The bromine atom at the 3-position can be replaced with various chelating groups—moieties capable of binding to specific analytes. The design of such a sensor would involve replacing the bromine with a receptor unit that has a high affinity and selectivity for the target analyte. Upon binding, the electronic structure of the molecule would be perturbed, leading to a detectable change in its fluorescence emission.
Key photophysical parameters, such as the molar extinction coefficient, quantum yield, and Stokes shift, are critical for the performance of a fluorescent sensor. deu.edu.tr Future research could focus on synthesizing derivatives of this compound and systematically studying how different substituents at the 3-position influence these parameters, thereby tuning the molecule for optimal performance in sensing applications.
| Parameter | Description | Relevance to Sensor Design |
|---|---|---|
| Quantum Yield (Φ) | The ratio of photons emitted to photons absorbed. | A high quantum yield is desirable for a bright signal and high sensitivity. |
| Molar Extinction Coefficient (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | A high value allows for excitation with low light intensity. |
| Stokes Shift | The difference in wavelength between the absorption and emission maxima. | A large Stokes shift is beneficial to minimize self-absorption and improve signal-to-noise ratio. |
| Selectivity | The ability of the sensor to bind to a specific target analyte in the presence of other species. | Crucial for accurate detection in complex environments. |
Emerging Research Areas and Unexplored Facets of this compound Chemistry
While this compound is a valuable tool, its full potential remains to be unlocked. Future research is trending towards more sustainable synthesis, a deeper understanding of its derivatives' structure-activity relationships, and the rational design of highly specific molecules.
Traditional multi-step organic syntheses often generate significant chemical waste and may use hazardous reagents. A major goal in modern chemistry is the development of "green" or sustainable synthetic methods. For benzofuran synthesis, this includes creating environmentally friendly one-pot procedures that improve efficiency and reduce waste. researchgate.net Future research could focus on developing novel, sustainable pathways to this compound itself, as well as its derivatives. This might involve exploring new catalytic systems that operate under milder conditions, using safer solvents, or designing domino reactions where multiple bond-forming events occur in a single step, thereby increasing atom economy. researchgate.net The use of polymer-supported reagents, which can be easily filtered out and potentially recycled, represents another promising avenue for cleaner synthesis of benzofuran arrays. researchgate.net
Stereochemistry—the three-dimensional arrangement of atoms in a molecule—plays a critical role in the biological activity of drugs and other bioactive compounds. nih.govnih.gov While this compound itself is an achiral molecule, many of its potential derivatives, created through reactions at the bromine position or on the phenyl ring, could be chiral. When a chiral center is introduced, the molecule can exist as a pair of non-superimposable mirror images called enantiomers.
It is well-established that different enantiomers can have vastly different interactions with chiral biological targets like enzymes and receptors, leading to differences in efficacy, metabolism, and other properties. nih.gov An unexplored facet of this compound chemistry is the systematic introduction of chirality and the subsequent evaluation of the individual enantiomers. Future studies should focus on synthesizing enantiomerically pure derivatives and assessing their biological activities separately. This would provide a deeper understanding of the structure-activity relationship (SAR) and could lead to the identification of more potent and selective compounds.
Advances in computational chemistry and molecular modeling have revolutionized the process of drug discovery and materials development. Rational design involves using computer-aided techniques to design molecules with a high affinity and selectivity for a specific target. rsc.org The this compound scaffold is an excellent starting point for such design efforts.
By using the known structure of a biological target (e.g., an enzyme's active site), researchers can model how derivatives of this compound might bind. Computational tools can predict which functional groups, when substituted for the bromine atom, would lead to the most stable and effective interactions. This in silico screening process can prioritize the synthesis of the most promising candidates, saving significant time and resources compared to traditional trial-and-error approaches. mdpi.com This rational design strategy can be applied to develop highly selective and potent benzofuran-based entities for a wide range of research aims, from targeting specific cancer pathways to creating highly selective chemical sensors. rsc.orgnih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Bromo-5-phenylbenzofuran, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via acid-mediated cross-coupling reactions. For example, using AlCl₃ as a catalyst in dichloromethane at low temperatures (–20°C) enables selective C–F/C–H coupling of fluorobenzofuran derivatives with arenes, yielding brominated arylbenzofurans. Optimization involves adjusting stoichiometry (e.g., 1:5 substrate-to-arene ratio) and reaction time (1 hour) to minimize side products. Purification via preparative thin-layer chromatography (hexane/ethyl acetate gradients) ensures high purity .
- Key Parameters : Temperature control, catalyst loading, and solvent polarity significantly affect regioselectivity.
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify substituent positions via characteristic shifts (e.g., bromine-induced deshielding at C-3/C-5).
- X-ray Crystallography : Monoclinic crystal systems (e.g., space group P2₁/c) with unit cell parameters (e.g., a = 11.530 Å, b = 5.834 Å, c = 22.045 Å, β = 100.6°) reveal intermolecular interactions like C–H···O and Br···Br contacts, which stabilize the lattice .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 369.65 for C₁₅H₁₀BrClO₂S derivatives) .
Advanced Research Questions
Q. How do crystal packing interactions influence the reactivity of this compound derivatives?
- Methodological Answer : Non-covalent interactions (e.g., halogen bonding via Br···Br contacts) can sterically hinder electrophilic substitution at the bromine site. For example, sulfonyl or sulfinyl substituents at C-3 alter electron density, directing nucleophilic attacks to C-5. X-ray data (e.g., bond angles and torsion angles) combined with DFT calculations predict regioselectivity in functionalization reactions .
- Case Study : Derivatives with 4-chlorophenylsulfinyl groups exhibit distorted benzofuran rings (C–S–O angle = 106.5°), increasing susceptibility to nucleophilic substitution .
Q. How can researchers reconcile contradictions in pharmacological data for benzofuran analogs?
- Methodological Answer :
- Data Triangulation : Compare in vitro receptor binding assays (e.g., serotonin receptor affinity) with in vivo behavioral studies to identify false positives from off-target effects .
- Meta-Analysis : Use systematic reviews of benzofuran derivatives (e.g., 5-APB vs. 6-APB) to isolate structure-activity relationships (SARs). For instance, bromine at C-3 reduces psychoactivity compared to aminoalkyl substituents .
Q. What strategies optimize cross-coupling reactions for synthesizing this compound derivatives?
- Methodological Answer :
- Catalyst Screening : Transition metals (Pd, Cu) or Lewis acids (AlCl₃) enhance coupling efficiency. For example, AlCl₃-mediated reactions achieve 79% yield for 2-arylbenzofurans under mild conditions (–20°C) .
- Solvent Effects : Polar aprotic solvents (e.g., dichloromethane) improve solubility of halogenated intermediates.
- Kinetic Control : Short reaction times (≤1 hour) prevent over-halogenation .
Q. How do electron-withdrawing substituents modulate the electrochemical properties of this compound?
- Methodological Answer : Cyclic voltammetry (CV) reveals that sulfonyl/sulfinyl groups at C-3 lower HOMO energy (–5.8 eV), enhancing oxidative stability. Bromine at C-5 further stabilizes the π-system, reducing redox potentials by 0.3 V compared to non-brominated analogs .
- Applications : These properties are critical for designing organic semiconductors or photoredox catalysts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
